molecular formula C12H7ClO B3057752 1-Chlorodibenzofuran CAS No. 84761-86-4

1-Chlorodibenzofuran

Cat. No.: B3057752
CAS No.: 84761-86-4
M. Wt: 202.63 g/mol
InChI Key: WRSMJZYBNIAAEE-UHFFFAOYSA-N
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Description

1-Chlorodibenzofuran is an organic compound belonging to the class of chlorinated dibenzofurans. It consists of two benzene rings fused to a central furan ring with a chlorine atom attached to one of the benzene rings. The molecular formula of this compound is C₁₂H₇ClO, and it has a molecular weight of 202.64 g/mol . This compound is known for its environmental persistence and potential toxicological effects.

Mechanism of Action

Target of Action

The primary target of 1-Chlorodibenzofuran is the Aryl Hydrocarbon Receptor (AhR) . This receptor is a cellular protein that plays a key role in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Mode of Action

This compound acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . This interaction with the AhR leads to changes in the transcriptional activity of these genes, thereby influencing the cellular processes they regulate .

Biochemical Pathways

The biochemical pathways affected by this compound involve the oxidative coupling of chlorophenoxy radicals and chlorophenols . The compound is formed from chlorinated toluenes through a less energy-demanding pathway involving 2-chlorobenzyl and 2-methylphenoxy radicals, which are important intermediates in the early stages of the 2-chlorotoluene oxidation .

Pharmacokinetics

It’s known that the compound is highly lipophilic and tends to accumulate in fat, liver, muscle, and kidney .

Result of Action

The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with the AhR. This interaction alters proteasomal degradation of steroid hormone receptors, changes cellular UVB stress response, and influences the differentiation of certain T-cell subsets .

Action Environment

Environmental factors such as temperature and the presence of chlorine can influence its formation . The compound is particularly persistent in the environment and degrades slowly in air, water, and soil . It has been detected in remote areas far from its point of release and is subject to long-range transport .

Biochemical Analysis

Biochemical Properties

1-Chlorodibenzofuran has been found to bind the aryl hydrocarbon receptor (AhR), which increases its ability to activate transcription in the XRE (xenobiotic response element) promoter region . This interaction suggests that this compound may play a role in biochemical reactions involving the AhR pathway.

Cellular Effects

It is known that CDFs, including this compound, can cause skin and eye irritations, increased vulnerability to respiratory infection, and nervous system effects .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the XRE promoter region . This suggests that this compound may exert its effects at the molecular level through this interaction.

Temporal Effects in Laboratory Settings

It is known that CDFs are persistent in the environment and body . They can stay in the body for a long time after exposure .

Dosage Effects in Animal Models

It is known that CDFs can cause severe weight loss, damage to the stomach, liver, kidneys, and immune systems, and birth defects in animals .

Metabolic Pathways

It is known that CDFs are formed through two major catabolic routes: lateral and angular dioxygenation pathways .

Transport and Distribution

It is known that CDFs are not soluble in water and bind to soil and sediment .

Subcellular Localization

It is known that CDFs are highly lipophilic and tend to accumulate in fat, liver, muscle, and kidney .

Chemical Reactions Analysis

1-Chlorodibenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Chlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which include compounds with varying numbers of chlorine atoms attached to the benzene rings. Some similar compounds include:

  • 2-Chlorodibenzofuran
  • 3-Chlorodibenzofuran
  • 4-Chlorodibenzofuran
  • 1,2-Dichlorodibenzofuran
  • 1,3-Dichlorodibenzofuran
  • 1,4-Dichlorodibenzofuran

Compared to these compounds, this compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.

Properties

IUPAC Name

1-chlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSMJZYBNIAAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701005060
Record name 1-Chlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84761-86-4
Record name 1-Chlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84761-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00SD1U3FL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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